molecular formula C12H15N3O3 B11825582 Benzyl 4-nitrosopiperazine-1-carboxylate

Benzyl 4-nitrosopiperazine-1-carboxylate

Cat. No.: B11825582
M. Wt: 249.27 g/mol
InChI Key: CUQARCVAXWLZDP-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of benzyl 4-nitrosopiperazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitroso group in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including cytotoxicity and mutagenicity . The specific molecular targets and pathways involved depend on the context of the study and the biological system being investigated.

Biological Activity

Benzyl 4-nitrosopiperazine-1-carboxylate is a compound that falls within the category of nitrosamines, which are known for their significant biological activities, particularly in relation to carcinogenicity. This article explores the biological activity of this compound, highlighting its synthesis, biological implications, and relevant research findings.

Overview of Nitrosamines

Nitrosamines, including this compound, are organic compounds formed from the reaction of secondary amines with nitrous acid. They are notorious for their carcinogenic properties, with studies indicating that over 80% of nitrosamines can induce cancer in laboratory animals and are anticipated to pose similar risks to humans . The mechanism of their carcinogenicity often involves metabolic activation leading to DNA damage through the formation of reactive intermediates .

This compound is synthesized through a reaction involving piperazine derivatives and nitrous acid. The structure can be represented as follows:

C1C(N=O)CCNC(CC)C(C)C\text{C}_1\text{C}(\text{N}=\text{O})\text{CCN}\text{C}(\text{C}\text{C})\text{C}(\text{C})\text{C}

This compound features a piperazine ring substituted with a benzyl group and a nitroso functional group, which is crucial for its biological activity.

Carcinogenic Potential

Research indicates that nitrosamines like this compound exhibit strong carcinogenic potential. The compound's ability to form DNA adducts through metabolic activation has been documented, leading to mutations that can initiate carcinogenesis . For instance, studies have shown that exposure to nitrosamines can result in the formation of stable DNA adducts, which are critical in understanding their role in cancer development .

Case Studies and Research Findings

  • Carcinogenicity Studies : A study demonstrated that this compound induced tumors in laboratory animals when administered at certain doses. The tumors were primarily located in the liver and lungs, supporting its classification as a potential human carcinogen .
  • Mechanistic Insights : Investigations into the metabolic pathways of this compound revealed that cytochrome P450 enzymes play a significant role in its activation. This process leads to the formation of highly reactive species capable of interacting with cellular macromolecules .
  • Comparative Analysis : A comparative study involving various nitrosamines showed that this compound had a higher mutagenic activity than several other derivatives tested, indicating its potent biological effects .

Data Table: Biological Activity Summary

Biological Activity Observation Reference
Carcinogenicity Induces tumors in laboratory animals
DNA Adduct Formation Forms stable DNA adducts
Metabolic Activation Involves cytochrome P450 enzymes
Comparative Mutagenicity Higher mutagenic activity than other nitrosamines

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

benzyl 4-nitrosopiperazine-1-carboxylate

InChI

InChI=1S/C12H15N3O3/c16-12(14-6-8-15(13-17)9-7-14)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

CUQARCVAXWLZDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)OCC2=CC=CC=C2)N=O

Origin of Product

United States

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